molecular formula C9H6Cl2N4 B13870862 6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine

6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine

Katalognummer: B13870862
Molekulargewicht: 241.07 g/mol
InChI-Schlüssel: ZEGIHOFHDAZOQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine is a chemical compound with the molecular formula C9H6Cl2N4. This compound is characterized by the presence of both pyrazine and pyridine rings, each substituted with chlorine atoms. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine typically involves the reaction of 3-chloropyridine-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized to form the pyrazine ring, followed by chlorination to introduce the chlorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine is unique due to the presence of both pyrazine and pyridine rings, each substituted with chlorine atoms. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C9H6Cl2N4

Molekulargewicht

241.07 g/mol

IUPAC-Name

6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine

InChI

InChI=1S/C9H6Cl2N4/c10-6-3-13-2-1-5(6)8-9(11)15-7(12)4-14-8/h1-4H,(H2,12,15)

InChI-Schlüssel

ZEGIHOFHDAZOQD-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC(=C1C2=NC=C(N=C2Cl)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.